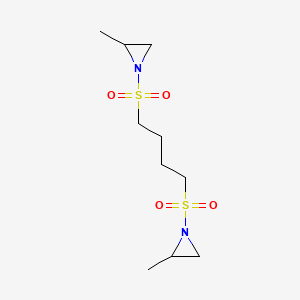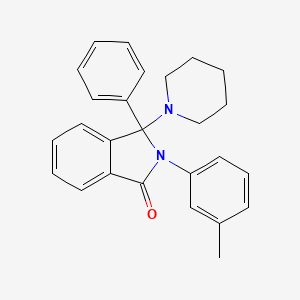
2-(3-Methylphenyl)-3-phenyl-3-piperidin-1-ylisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 67328 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological research and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 67328 typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 67328 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, which allow for the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 67328 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
The reactions involving NSC 67328 often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more hydrogenated forms of the compound.
Scientific Research Applications
NSC 67328 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and neurological disorders.
Industry: NSC 67328 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 67328 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the context in which the compound is used, but it often affects signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
NSC 67328 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 663284 and NSC 125973 share structural similarities with NSC 67328.
Uniqueness: NSC 67328 stands out due to its specific binding affinity and the unique effects it has on biological systems. Its versatility in various applications also sets it apart from other compounds.
Properties
CAS No. |
6967-64-2 |
|---|---|
Molecular Formula |
C26H26N2O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-3-phenyl-3-piperidin-1-ylisoindol-1-one |
InChI |
InChI=1S/C26H26N2O/c1-20-11-10-14-22(19-20)28-25(29)23-15-6-7-16-24(23)26(28,21-12-4-2-5-13-21)27-17-8-3-9-18-27/h2,4-7,10-16,19H,3,8-9,17-18H2,1H3 |
InChI Key |
FJXXERDPFBFNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
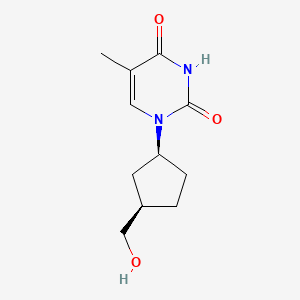
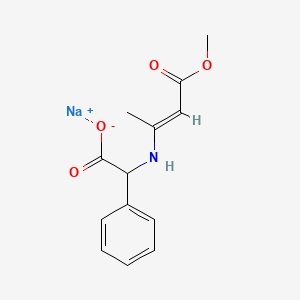
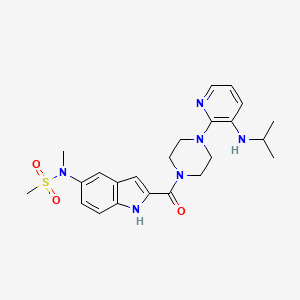
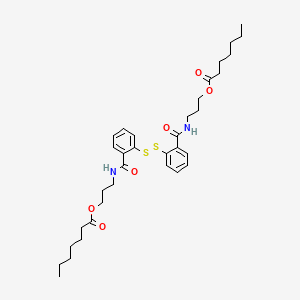
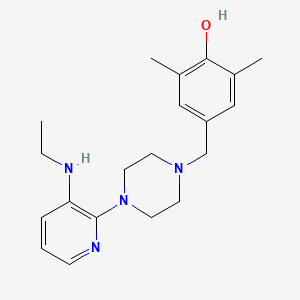

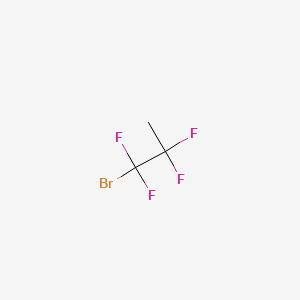
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)

![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
